molecular formula C27H28N4O3 B2709470 N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide CAS No. 2034266-87-8

N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide

Cat. No.: B2709470
CAS No.: 2034266-87-8
M. Wt: 456.546
InChI Key: KFFGASLSRNOLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a synthetic chemical reagent designed for research and development applications. This compound features a benzo[de]isoquinoline-1,3-dione core, a structural motif known for its significant applications in chemistry and materials science . The molecule integrates a piperazine linker, a common feature in pharmacologically active compounds, particularly those targeting the central nervous system . Piperazine-based structures are frequently explored in the development of novel therapeutics, such as dopaminergic agonists for Parkinson's disease research, due to their ability to interact with G-protein coupled receptors . The specific architecture of this molecule, combining a planar, hydrophobic aromatic system with a flexible acetamide-piperazine chain, makes it a valuable intermediate for medicinal chemistry, structure-activity relationship (SAR) studies, and the synthesis of more complex molecular hybrids . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-benzyl-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3/c32-24(28-18-20-6-2-1-3-7-20)19-30-14-12-29(13-15-30)16-17-31-26(33)22-10-4-8-21-9-5-11-23(25(21)22)27(31)34/h1-11H,12-19H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFGASLSRNOLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide typically involves a multi-step reaction process. Starting from readily available starting materials, such as benzyl bromide and piperazine, the synthesis may include:

  • Nucleophilic Substitution: : Benzyl bromide reacts with piperazine to form N-benzyl piperazine under basic conditions.

  • Condensation Reaction: : The resulting N-benzyl piperazine is then condensed with 1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-yl acetic acid to form the final compound.

Industrial Production Methods

Scaling up the production to industrial levels would require optimization of reaction conditions to enhance yield and purity. This may involve:

  • Catalysis: : Using suitable catalysts to increase the reaction rate and efficiency.

  • Temperature and Pressure Control: : Carefully controlling the temperature and pressure to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide can undergo oxidation reactions, particularly at the benzyl and piperazine moieties.

  • Reduction: : The compound can be reduced under specific conditions, such as catalytic hydrogenation, to form different reduced derivatives.

  • Substitution: : It undergoes nucleophilic or electrophilic substitution reactions, particularly on the benzyl and piperazine groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4).

  • Reduction: : Hydrogen gas (H2) with palladium/carbon (Pd/C) catalyst.

  • Substitution: : Halogenated reagents (e.g., N-bromosuccinimide).

Major Products Formed

  • Oxidation: : Benzyl alcohol derivatives.

  • Reduction: : Reduced piperazine derivatives.

  • Substitution: : Various substituted benzyl or piperazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Organic Molecules: : Used as an intermediate for synthesizing more complex organic compounds.

  • Analytical Standards: : Employed in analytical chemistry for method development and validation.

Biology

  • Enzyme Inhibition Studies: : Utilized to study enzyme interactions and inhibition mechanisms.

  • Cellular Studies: : Applied in cellular assays to understand cell signaling pathways and interactions.

Medicine

  • Pharmacological Research: : Investigated for potential therapeutic properties, such as anticancer and antiviral activities.

  • Drug Development: : Serves as a lead compound for developing new pharmaceuticals targeting specific molecular pathways.

Industry

  • Polymer Science: : Used in the development of novel polymers with unique properties.

  • Catalysis: : Acts as a ligand in catalyst systems for various industrial processes.

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism of action of N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide primarily involves interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind to these targets, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Key Substituents Molecular Formula Melting Point (°C) Mass (m/z) Bioactivity Reference
Target Compound N-Benzyl, benzo[de]isoquinoline-1,3-dione C₂₈H₂₇N₅O₃* Not reported ~497.5† Not explicitly reported (predicted: kinase/LOX inhibition)‡ -
4-[2-(1,3-dioxo-benzo[de]isoquinolin-2-yl)ethyl]-N-(4-methylphenyl)piperazine 4-Methylphenyl C₂₆H₂₆N₄O₂S Not reported 458.58 Not reported; similar thioamide derivatives show enzyme inhibition
8b () 4-Chloro-3-(trifluoromethyl)benzoyl C₂₄H₂₂ClF₃N₄O₃ 241–242 530 Anticancer (inferred from structural analogs)
BZ-IV () Benzothiazole, 4-methylpiperazine C₁₄H₁₇N₅OS Not reported 319.39 Anticancer activity (validated via LC-MS and cytotoxicity assays)
Alrestatin () Acetic acid (unsubstituted) C₁₄H₉NO₄ Not reported 255.23 Aldose reductase inhibition; diabetic complication applications

*Calculated molecular formula based on structural analysis. †Estimated using monoisotopic mass. ‡Inferred from , where similar compounds exhibit LOX inhibition.

Key Observations :

  • Substituent Effects on Bioactivity : The N-benzyl group in the target compound likely enhances lipophilicity compared to the 4-methylphenyl group in or the unsubstituted acetic acid in Alrestatin (). This modification may improve blood-brain barrier penetration or target binding in neurological disorders .
  • Role of the Benzo[de]isoquinoline Moiety: Derivatives with this moiety (e.g., ) consistently demonstrate bioactivity, such as fungicidal effects () and enzyme inhibition (). The 1,3-dione group may act as a hydrogen-bond acceptor, critical for binding to targets like LOX or kinases .
  • Piperazine Flexibility : The piperazine core in the target compound and analogs (e.g., 8b, BZ-IV) provides conformational flexibility, enabling interactions with diverse biological targets. For example, BZ-IV () showed anticancer activity linked to its benzothiazole-piperazine structure .

Key Findings :

  • Antifungal Activity: N-(1,3-dioxo-benzo[de]isoquinolin-2-yl)-amide derivatives () exhibited >80% inhibition against Alternaria solani and Fusarium graminearum at 125 mg/L, suggesting the target compound may share similar fungicidal properties .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , where EDCI/HOBt-mediated coupling is used to attach piperazine or benzylamine groups to benzo[de]isoquinoline-acetic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.